molecular formula C6H12O8P+ B14683053 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose CAS No. 35298-27-2

6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose

Cat. No.: B14683053
CAS No.: 35298-27-2
M. Wt: 243.13 g/mol
InChI Key: KASOQDWSUKUIKQ-SRQIZXRXSA-O
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Description

6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is a chemical compound known for its unique properties and applications in various scientific fields It is a derivative of D-sorbose, a monosaccharide, and contains a hydroxy(oxo)phosphaniumyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose typically involves the phosphorylation of D-sorbose. One common method is the reaction of D-sorbose with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 6-O position.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxy(oxo)phosphaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its role in modulating enzyme activities, particularly glucokinase, which is involved in glucose metabolism.

    Medicine: Potential therapeutic applications in treating metabolic disorders such as type 2 diabetes.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose involves its interaction with specific enzymes and molecular targets. The compound acts as an inhibitor of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By modulating the activity of glucokinase, the compound can influence glucose levels in the body, making it a potential candidate for therapeutic applications in diabetes management.

Comparison with Similar Compounds

Similar Compounds

    6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose: Similar in structure but derived from D-allose instead of D-sorbose.

    6-O-[Hydroxy(oxo)phosphaniumyl]-D-glucose: Another similar compound derived from D-glucose.

Uniqueness

6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is unique due to its specific interaction with glucokinase and its potential applications in modulating glucose metabolism. Its structural configuration allows for selective phosphorylation, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

35298-27-2

Molecular Formula

C6H12O8P+

Molecular Weight

243.13 g/mol

IUPAC Name

hydroxy-oxo-[(2R,3S,4R)-2,3,4,6-tetrahydroxy-5-oxohexoxy]phosphanium

InChI

InChI=1S/C6H11O8P/c7-1-3(8)5(10)6(11)4(9)2-14-15(12)13/h4-7,9-11H,1-2H2/p+1/t4-,5+,6+/m1/s1

InChI Key

KASOQDWSUKUIKQ-SRQIZXRXSA-O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O[P+](=O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O[P+](=O)O

Origin of Product

United States

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